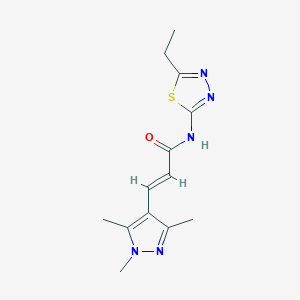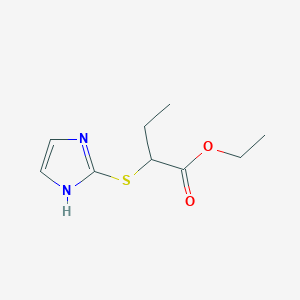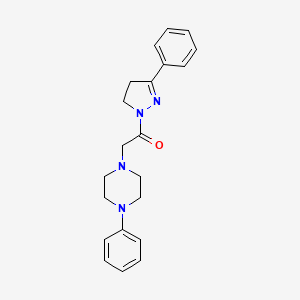
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is not fully understood, but it has been proposed to involve the inhibition of various enzymes and receptors in cancer cells, viruses, and bacteria. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription in cancer cells. It has also been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for viral and bacterial replication.
Biochemical and Physiological Effects:
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of various oncogenes. In viruses and bacteria, it has been reported to inhibit DNA synthesis and protein synthesis, leading to the inhibition of viral and bacterial replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide in lab experiments include its potential therapeutic properties, its high purity, and its availability. However, the limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of viral and bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method to yield higher purity and yield of the product.
In conclusion, 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method has been optimized to yield high purity and yield of the product. Its mechanism of action involves the inhibition of various enzymes and receptors in cancer cells, viruses, and bacteria. It has been reported to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research of this compound, including its potential use in combination with other drugs and in the treatment of viral and bacterial infections.
Synthesemethoden
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide involves the reaction of 2,3-dihydroindole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to obtain the final compound. This method has been reported in various research articles and has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral and antibacterial research, it has been reported to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis and protein synthesis.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-8-14-13(16)10-15-9-7-11-5-3-4-6-12(11)15/h1,3-6H,7-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJCCUFVBSJAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)


![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)


![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)